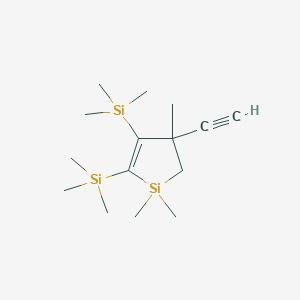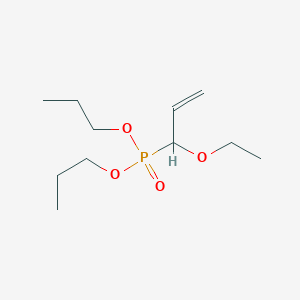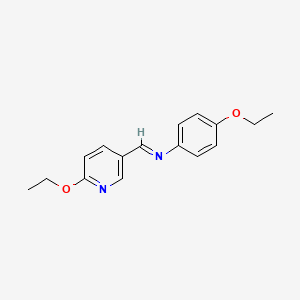
2,3-Diethyl-4-methylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-4-methylpentane-1,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a molecular formula of C10H22O2. It is a tertiary alcohol, meaning that the hydroxyl groups are attached to carbon atoms that are connected to three other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:
Hydrogenation Reduction: Diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
2,3-Diethyl-4-methylpentane-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Industry: Utilized as a solvent, coupling agent, and additive in hydraulic fluids, inks, and cement.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: A branched alkane with similar structural features but lacking hydroxyl groups.
2-Methyl-2,4-pentanediol: Another diol with a different branching pattern and hydroxyl group positions.
2,4-Dimethylpentane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
2,3-Diethyl-4-methylpentane-1,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups at distinct positions. This structural arrangement imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92340-75-5 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,3-diethyl-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
BVHIDUIGOJWNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C(CC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)



![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
